Azecan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Azecan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of 6-aminohexanoic acid under acidic conditions. This reaction typically requires the use of a strong acid, such as sulfuric acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure the formation of the azepane ring.
Another synthetic route involves the reduction of 2-azepanone oxime using reducing agents such as lithium aluminum hydride (LiAlH4). This method provides a high yield of this compound and is commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of caprolactam. This process involves the use of a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to achieve optimal yields. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Azecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form azepane-2,7-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to azepane using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
Major Products
The major products formed from these reactions include azepane-2,7-dione (oxidation), azepane (reduction), and various substituted azepanes (substitution).
Scientific Research Applications
Azecan-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: The compound has potential applications in drug development, particularly in the design of novel therapeutic agents. Its unique chemical properties allow it to interact with various biological targets, making it a promising candidate for the development of new medications.
Industry: this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications.
Mechanism of Action
The mechanism of action of azecan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in various physiological effects.
This compound can also interact with receptor proteins on the surface of cells, modulating their activity and influencing cellular signaling pathways. These interactions can have significant effects on cellular function and can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Azecan-2-one is structurally similar to other azepane derivatives, such as azepane and azepane-2,7-dione. its unique ketone functional group at the second position distinguishes it from these compounds and imparts distinct chemical properties.
Azepane: Azepane is a saturated seven-membered nitrogen-containing ring without any functional groups. It is less reactive compared to this compound due to the absence of the ketone group.
Azepane-2,7-dione: This compound contains two ketone groups at the second and seventh positions of the azepane ring. It is more reactive than this compound and undergoes different chemical reactions.
Properties
IUPAC Name |
azecan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-7-5-3-1-2-4-6-8-10-9/h1-8H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLFLMTZLPQGIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCNC(=O)CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879621 | |
Record name | 2(1H)-Azecinone, octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-53-6 | |
Record name | 2(1H)-Azecinone, octahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Azacyclodecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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